5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound is characterized by the presence of a butyl group and a chloromethyl substituent at specific positions on the oxadiazole ring. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole falls under the classification of heterocycles, specifically as a 1,2,4-oxadiazole derivative. The oxadiazole moiety is often utilized in pharmaceuticals due to its potential therapeutic properties. The compound can be synthesized through various chemical reactions involving starting materials that include chloromethyl and butyl derivatives.
The synthesis of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole can be achieved through multiple synthetic routes. Common methodologies include:
For example, a typical synthesis pathway may involve the treatment of a butyl-substituted amidoxime with a chloromethylating agent in the presence of a suitable catalyst, leading to the formation of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole with good yields .
The molecular structure of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole can be represented as follows:
The chloromethyl group is located at position 3 of the oxadiazole ring while the butyl group is attached at position 5. This arrangement contributes to its chemical reactivity and potential biological activity.
5-butyl-3-(chloromethyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action for compounds like 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors. The specific action may vary depending on structural modifications:
The precise mechanism often involves binding to specific sites on target proteins, leading to inhibition or modulation of their activity .
The physical properties of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole include:
Chemical properties include:
These properties are critical for determining the handling and application of the compound in laboratory settings .
5-butyl-3-(chloromethyl)-1,2,4-oxadiazole has several applications in scientific research:
The journey of 1,2,4-oxadiazoles in drug discovery spans over a century. The heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century [3]. Significant interest emerged in the 1940s with biological activity studies, culminating in the 1960s approval of Oxolamine, a first-in-class drug containing the 1,2,4-oxadiazole ring, used as a cough suppressant [3] [8]. This milestone demonstrated the scaffold's therapeutic viability. Over the subsequent decades, research intensified, revealing the ring's presence in naturally occurring compounds like Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011) and quisqualic acid (from Quisqualis indica seeds), both exhibiting significant biological activities including cytotoxicity and receptor agonism [3].
The last forty years witnessed an exponential growth in exploration, driven by advances in synthetic methodologies. This led to the development of several clinically approved drugs featuring the 1,2,4-oxadiazole nucleus, such as:
Concurrently, the scaffold gained prominence in agrochemical science, exemplified by the development of the broad-spectrum nematicide Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) [9]. This historical trajectory, marked by the transition from academic curiosity to therapeutic and agricultural mainstay, underscores the enduring value of the 1,2,4-oxadiazole scaffold. The sustained interest is evidenced by a doubling of research attention in the last fifteen years, focusing on novel derivatives like 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole for targeted applications [3] [8].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Milestone | Significance | Reference |
---|---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial identification and characterization of the 1,2,4-oxadiazole ring system. | [3] |
1940s | Initiation of biological activity studies | Exploration of the pharmacological potential of synthetic derivatives begins. | [3] [8] |
1960s | Approval of Oxolamine | First commercial drug featuring the 1,2,4-oxadiazole scaffold (antitussive). | [3] [8] |
2011 | Isolation of Phidianidine A & B | Discovery of cytotoxic 1,2,4-oxadiazole alkaloids in marine organisms. | [3] |
2010s | Approval of Ataluren & Rise of Tioxazafen | Scaffold used in treatments for genetic disease (Ataluren) and as a nematicide (Tioxazafen). | [3] [8] [9] |
The 1,2,4-oxadiazole ring is highly prized in molecular design primarily for its role as a versatile bioisostere. It effectively mimics ester and amide functional groups, offering significant advantages in drug optimization [1] [5]. This bioisosteric replacement is particularly valuable when the inherent instability of esters or amides poses a problem, such as susceptibility to enzymatic hydrolysis (e.g., by esterases or amidases) leading to rapid metabolic degradation and poor pharmacokinetics [3] [5].
The bioisosteric equivalence arises from several key physicochemical similarities:
The critical advantage, however, lies in its enhanced metabolic stability. The oxadiazole ring is significantly more resistant to hydrolytic cleavage under physiological conditions compared to esters and amides. This directly translates to improved oral bioavailability and longer half-lives in vivo for drug candidates incorporating this scaffold. Computational predictions using tools like SwissADME for derivatives such as 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole consistently indicate favorable drug-likeness parameters, including high predicted oral absorption, aligning with Lipinski's and Veber's rules (e.g., LogP < 5, TPSA < 140 Ų, MW ≤ 500 g/mol) [5]. This stability profile makes the 1,2,4-oxadiazole ring an indispensable tool for medicinal chemists aiming to overcome the metabolic limitations of peptide bonds or ester linkages in lead compounds.
Table 2: Bioisosteric Properties of the 1,2,4-Oxadiazole Ring vs. Esters/Amides
Property | 1,2,4-Oxadiazole | Ester (R-COO-R') | Amide (R-CONH-R') | Advantage of Oxadiazole |
---|---|---|---|---|
Hydrolytic Stability | High | Low | Moderate to Low | Resists enzymatic (esterase/amidase) and chemical hydrolysis, improving metabolic stability. |
Dipole Moment (Debye) | ~3.5 | ~1.8 - 2.0 | ~3.7 | Mimics polarity of amides, facilitating similar target interactions. |
H-Bonding Profile | Good Acceptor (N atoms) | Good Acceptor (O=C-O) | Donor/Acceptor (N-H, C=O) | Maintains acceptor capability critical for binding, lacks donor which can sometimes be beneficial for membrane permeability. |
Common Metabolic Fate | Ring opening less frequent | Rapid Esterase Hydrolysis | Amidase Hydrolysis/Proteolysis | Significantly improved plasma half-life and oral bioavailability. |
logP Contribution | Moderately Polar | Variable | Variable | Can be tuned via substituents for optimal lipophilicity. |
The biological activity profile of the 1,2,4-oxadiazole scaffold is profoundly influenced by the nature and position of its substituents. The ring offers two primary sites for derivatization: the 3-position and the 5-position. Strategic modification at these positions allows fine-tuning of pharmacodynamic (target affinity, selectivity) and pharmacokinetic (solubility, logP, metabolic stability) properties [4] [9].
Versatile Synthetic Handle: The -CH₂Cl group can serve as a point for further chemical elaboration via nucleophilic substitution reactions (e.g., with amines, thiols) to generate diverse libraries of analogs. Structure-activity relationship (SAR) studies on bis-substituted oxadiazoles demonstrated that replacing the reactive ethynyl group in compound 19a with electron-donating amino groups drastically reduced antibacterial activity against Staphylococcus aureus, highlighting the critical role of specific reactive substituents [4].
Position 5 (Butyl - Alkyl Chains): The attachment of an alkyl chain, such as butyl (-C₄H₉), at the 5-position significantly impacts the molecule's physicochemical and biological behavior:
The synergistic effect of combining specific substituents at both positions is key to optimizing activity. In the case of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole, the butyl group at C5 likely provides optimal lipophilicity and hydrophobic binding, while the chloromethyl at C3 offers potential for targeted covalent interaction or serves as a key pharmacophore element. This combination exemplifies the rational design approach applied to 1,2,4-oxadiazole derivatives to achieve desired biological effects, whether as antimicrobials, anticancer agents, or nematicides. SAR consistently demonstrates that activity is highly sensitive to substituent electronic nature (electron-withdrawing vs. donating), size, and lipophilicity at both positions [4] [9].
Table 3: Impact of Substituents on Biological Activity of 1,2,4-Oxadiazole Derivatives
Position | Substituent Type | Example (Compound) | Key Biological Effect Observed | Inference for 5-Butyl-3-(chloromethyl) |
---|---|---|---|---|
3-Position | Chloroalkyl | A1 (5-(ClCH₂)-3-(4-F-C₆H₄)) | Exceptional nematicidal activity (LC₅₀ = 2.4 µg/mL vs B. xylophilus); Targets acetylcholine receptors. | Chloromethyl likely enables potent bioactivity via reactivity or specific binding. |
3-Position | Ethynyl | 19a | Strong anti-Staphylococcus aureus activity. | Reactivity/Electronic profile crucial. |
3-Position | Amino (replacing Ethynyl) | Derivative of 19a | Highly decreased anti-S. aureus activity. | Electron-donating groups detrimental at this position for this activity. |
5-Position | Phenyl | Tioxazafen | Broad-spectrum nematicidal activity (seed treatment). | Aryl rings provide stability and binding. |
5-Position | Thiophene | Tioxazafen | See above. | Heteroaryl rings tolerated. |
5-Position | Alkyl (e.g., Methyl, Butyl) | Various (e.g., Ox1-Ox7) | Modulates lipophilicity, permeability, and hydrophobic interactions; Influences selectivity indices. | Butyl group optimizes logP and hydrophobic binding. |
5-Position | Para-substituted Phenyl | 18b (OH), 18d (OCH₃) | 18b: Good anti-Gram-negative; 18d: Strong anti-Gram-positive activity. | Electronic effects on phenyl ring profoundly influence spectrum. |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: